molecular formula C23H43NO5.Na<br>C23H43NNaO5 B1592974 L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt CAS No. 38517-23-6

L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt

Cat. No.: B1592974
CAS No.: 38517-23-6
M. Wt: 436.6 g/mol
InChI Key: FTSXCFQXTFOYQH-BDQAORGHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt involves the reaction of stearic acid with L-glutamic acid. The reaction typically occurs under controlled conditions, where stearic acid is first converted to its activated form, such as stearoyl chloride, which then reacts with L-glutamic acid to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where stearic acid and L-glutamic acid are combined under specific conditions of temperature and pressure. The reaction is catalyzed by suitable agents to enhance the yield and purity of the product. The final product is then purified and converted to its monosodium salt form for various applications .

Chemical Reactions Analysis

Types of Reactions: L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt involves its ability to interact with both hydrophilic and hydrophobic substances. The stearic acid moiety provides hydrophobic interactions, while the glutamic acid moiety offers hydrophilic interactions. This dual nature allows the compound to stabilize emulsions by reducing surface tension between oil and water phases .

Comparison with Similar Compounds

Uniqueness: L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt is unique due to its long-chain stearic acid moiety, which provides enhanced emulsifying properties and stability in formulations compared to its shorter-chain counterparts .

Properties

CAS No.

38517-23-6

Molecular Formula

C23H43NO5.Na
C23H43NNaO5

Molecular Weight

436.6 g/mol

IUPAC Name

sodium;(4S)-5-hydroxy-4-(octadecanoylamino)-5-oxopentanoate

InChI

InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/t20-;/m0./s1

InChI Key

FTSXCFQXTFOYQH-BDQAORGHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na]

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.[Na]

38517-23-6

Pictograms

Irritant

sequence

E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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